Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is characterized by a spirocyclic structure, which includes a bicyclohexane ring fused to a piperidine ring through an oxygen atom. This compound is often used in various scientific research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride indicate that the compounds show strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s . These properties can significantly impact the bioavailability of the compound.
Result of Action
One study showed that a related compound had a significant effect on cell viability, decreasing the percentage of live cells nearly six times .
Action Environment
It’s known that the compound is stored at room temperature , which may suggest some level of stability under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride typically involves the reaction of a bicyclohexane derivative with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride include other spirocyclic compounds with analogous structures, such as:
- Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-pyrrolidine]
- Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-morpholine]
- Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-azepane]
Uniqueness
The uniqueness of Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-3-10-4-2-9(1)8-5-7(8)6-11-9;/h7-8,10H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPVJUJRHRHMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3CC3CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.